molecular formula C21H15ClN2O4 B3964157 5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 380906-28-5

5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3964157
CAS No.: 380906-28-5
M. Wt: 394.8 g/mol
InChI Key: RQEMWNMZBGZYLN-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative featuring a 4-chlorophenyl group at position 5, a furan-2-carbonyl substituent at position 4, a hydroxyl group at position 3, and a pyridin-3-ylmethyl group at the N1 position. Its structural complexity arises from the combination of aromatic and heterocyclic moieties, which are known to influence bioactivity through electronic effects, hydrogen bonding, and steric interactions. The furan-2-carbonyl group could modulate electronic properties, affecting reactivity or binding affinity.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c22-15-7-5-14(6-8-15)18-17(19(25)16-4-2-10-28-16)20(26)21(27)24(18)12-13-3-1-9-23-11-13/h1-11,18,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEMWNMZBGZYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380906-28-5
Record name 5-(4-CL-PH)-4-(2-FUROYL)-3-HO-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the furan-2-carbonyl group and the 4-chlorophenyl group. The final steps involve the addition of the pyridin-3-ylmethyl group and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and structural features can be contextualized by comparing it to analogs with modifications in the pyrrolone core, substituents, or functional groups. Below is a detailed analysis:

Key Insights

N1 Substituent Effects: The pyridin-3-ylmethyl group in the target compound may offer advantages over purely aliphatic (e.g., 3-methoxypropyl in 51) or non-aromatic groups. Pyridine’s nitrogen could engage in hydrogen bonding or π-π interactions, similar to the benzyl group in 7d, which showed 71% inhibition . Allyl-substituted 47 demonstrated high potency, suggesting that smaller, flexible N1 groups can enhance activity .

Aroyl Group Variations :

  • Replacing furan-2-carbonyl with thiophene-2-carbonyl (as in ) alters electronic properties (sulfur vs. oxygen). Thiophene’s lower electronegativity may reduce hydrogen-bonding capacity but increase lipophilicity.
  • Nitrophenyl derivatives (e.g., ) exhibit reduced potency compared to chlorophenyl, likely due to excessive electron withdrawal destabilizing binding interactions.

Hydroxyl Group Role :

  • The 3-hydroxy group is conserved in many active analogs (e.g., 47 , 7d ), suggesting its involvement in hydrogen bonding with biological targets .

Chlorophenyl vs. Fluorophenyl :

  • The 4-chlorophenyl group in the target compound is associated with higher potency compared to fluorophenyl analogs, as seen in 51 (3-fluoro-4-chlorophenyl) and 47 (4-chlorophenyl) . Chlorine’s larger size and polarizability may improve hydrophobic interactions.

Research Findings and Implications

  • SAR Divergence : Substituents at N1 (e.g., allyl vs. pyridinylmethyl) and the aroyl group (furan vs. thiophene) significantly influence activity, possibly due to differences in binding modes. Molecular modeling suggests that aprotic N1 groups (e.g., allyl) may adopt alternative poses in binding sites compared to protic groups .
  • Synthetic Feasibility : The pyridin-3-ylmethyl group is synthetically accessible, as demonstrated in related compounds (e.g., ).
  • Unresolved Questions : The exact biological target of the compound remains unclear. Further assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate its efficacy relative to analogs like 7d and 47 .

Biological Activity

5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one, commonly referred to as compound 380906-28-5, is a synthetic organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H15ClN2O4
  • Molecular Weight : 394.81 g/mol
  • CAS Number : 380906-28-5
  • IUPAC Name : 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on specific protein targets involved in disease pathways, such as:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes related to cancer and bacterial resistance, potentially affecting pathways critical for cell proliferation and survival.
  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds can inhibit multidrug-resistant bacterial strains, suggesting a potential role in combating antibiotic resistance .

Antitumor Activity

A series of studies have evaluated the antitumor activity of similar pyrrolidine derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can enhance their potency .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of 5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one revealed its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of the 4-chlorophenyl group significantly enhances binding affinity to target proteins.
  • The furan ring contributes to increased lipophilicity, improving membrane permeability.
  • Hydroxyl groups play a pivotal role in enhancing solubility and bioavailability.
Structural FeatureEffect on Activity
4-Chlorophenyl GroupIncreased binding affinity
Furan RingEnhanced lipophilicity
Hydroxyl GroupImproved solubility and bioavailability

Case Study 1: Inhibition of PBP3

In a study focusing on the inhibition of Penicillin-Binding Protein 3 (PBP3), related compounds exhibited IC50 values ranging from 14 µM to 16 µM. The introduction of halogen substituents like chlorine was found to improve inhibitory potency .

Case Study 2: Anticancer Efficacy

Another case study assessed the anticancer efficacy of pyrrolidine derivatives against human breast cancer cells. Results indicated that certain derivatives led to a significant reduction in cell viability, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of complex pyrrolone derivatives typically involves multi-step reactions, such as condensation, cyclization, and functional group coupling. For example, analogous compounds are synthesized via base-assisted cyclization of hydroxy-pyrrolone precursors with substituted aromatic amines or phenols under controlled pH and temperature (e.g., 46–63% yields at 80–100°C) . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Acidic or basic catalysts (e.g., K₂CO₃, p-TsOH) improve reaction kinetics.
  • Temperature control : Moderate heating (60–100°C) minimizes side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity .

Example Synthesis Protocol (adapted from analogous compounds):

StepReactantsConditionsYield
1Hydroxy-pyrrolone + aryl amineDMF, 80°C, 12h46%
2CyclizationK₂CO₃, reflux63%

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Structural confirmation relies on a combination of:

  • NMR Spectroscopy :
  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl protons at δ 9–12 ppm) .

  • ¹³C NMR : Confirms carbonyl (δ 165–180 ppm) and aromatic carbons .

    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) with <5 ppm error .
    • FTIR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

    Note : Discrepancies in spectral data (e.g., shifted peaks due to solvent effects) should be cross-validated using alternative solvents or techniques like X-ray crystallography .

Advanced Research Questions

Q. How can reaction mechanisms and kinetics for functional group transformations (e.g., furan-carbonyl coupling) be investigated?

Advanced mechanistic studies involve:

  • Time-resolved spectroscopy : UV-Vis or in-situ NMR monitors intermediate formation .
  • Computational modeling : Density Functional Theory (DFT) calculates transition states and activation energies for steps like nucleophilic acyl substitution .
  • Kinetic profiling : Pseudo-first-order rate constants are derived by varying reactant concentrations and temperatures (Arrhenius plots) .

Example : For furan-carbonyl coupling, a proposed mechanism involves enolate formation followed by electrophilic aromatic substitution. Solvent polarity and base strength critically influence the rate-determining step .

Q. What strategies are effective for resolving contradictions in crystallographic and spectroscopic data?

Contradictions (e.g., unexpected dihedral angles in X-ray vs. NMR-derived structures) require:

  • Multi-technique validation : Pair X-ray data with solid-state NMR or electron diffraction.
  • Dynamic effects analysis : Molecular dynamics simulations assess conformational flexibility in solution vs. crystal states .
  • Error analysis : Compare crystallographic R-factors (<0.08 acceptable) and NMR signal-to-noise ratios .

Case Study : Aryl-substituted pyrrolones often exhibit polymorphism. If X-ray data conflicts with solution-phase NMR, recrystallization in alternate solvents (e.g., MeOH vs. EtOAc) may resolve discrepancies .

Q. How can researchers design biological activity assays for this compound, given its structural complexity?

While direct biological data for this compound is limited, analogous pyrrolones show promise in medicinal chemistry. Suggested approaches:

  • In vitro target screens : Use fluorescence polarization assays to study binding to kinases or GPCRs .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • ADMET prediction : Computational tools (e.g., SwissADME) predict pharmacokinetic properties based on logP and polar surface area .

Experimental Design Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates .

Methodological Considerations for Data Interpretation

  • Handling Synthetic By-Products : Use preparative HPLC to isolate minor impurities (>95% purity threshold) .
  • Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>200°C typical for pyrrolones) .
  • Stereochemical Assignments : Circular dichroism (CD) or Mosher’s method resolves enantiomeric excess in chiral derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

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